Cas no 83198-63-4 (4,4'-[(3S,4S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis(2-methoxyphenol))

4,4'-[(3S,4S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis(2-methoxyphenol) is a chiral phenolic compound featuring a tetrahydrofuran core with stereospecific dimethyl substitution. Its rigid, bicyclic structure and methoxy-substituted phenolic groups contribute to its potential as a versatile intermediate in asymmetric synthesis and ligand design. The defined (3S,4S) configuration ensures high enantioselectivity, making it valuable for applications in catalysis or pharmaceutical development. The electron-rich aromatic moieties enhance its utility in oxidative coupling reactions, while the sterically hindered furan backbone may improve stability in complex reaction environments. This compound's structural precision and functional group arrangement offer opportunities for tailored molecular architectures in advanced organic synthesis.
4,4'-[(3S,4S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis(2-methoxyphenol) structure
83198-63-4 structure
Product Name:4,4'-[(3S,4S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis(2-methoxyphenol)
CAS No:83198-63-4
MF:C20H24O5
MW:344.401566505432
CID:1807361
PubChem ID:10736226
Update Time:2025-10-31

4,4'-[(3S,4S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis(2-methoxyphenol) Chemical and Physical Properties

Names and Identifiers

    • 4,4'-[(3S,4S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis(2-methoxyphenol)
    • Verrucosin
    • 83198-63-4
    • CHEMBL3601519
    • HY-N10396
    • CS-0527353
    • E88918
    • BDBM50242959
    • SCHEMBL893163
    • Phenol, 4,4'-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-
    • 4,4'-(3,4-Dimethyloxolane-2,5-diyl)bis(2-methoxyphenol)
    • DTXSID001003194
    • DA-68572
    • Inchi: 1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19?,20?/m0/s1
    • InChI Key: GMXMKSFJQLFOSO-FPXVXZFJSA-N
    • SMILES: O1C(C2C=CC(=C(C=2)OC)O)[C@@H](C)[C@H](C)C1C1C=CC(=C(C=1)OC)O

Computed Properties

  • Exact Mass: 344.16237386g/mol
  • Monoisotopic Mass: 344.16237386g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 68.2Ų

4,4'-[(3S,4S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis(2-methoxyphenol) Pricemore >>

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Additional information on 4,4'-[(3S,4S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis(2-methoxyphenol)

Introduction to 4,4'-[(3S,4S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis(2-methoxyphenol) (CAS No. 83198-63-4)

4,4'-[(3S,4S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis(2-methoxyphenol), commonly known as DMP-Tetrahydrofuran, is a synthetic compound with the CAS number 83198-63-4. This compound is of significant interest in the fields of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications in drug development and materials science.

The molecular structure of DMP-Tetrahydrofuran is characterized by a central tetrahydrofuran ring flanked by two methoxyphenol moieties. The presence of the tetrahydrofuran ring imparts flexibility and hydrophobicity to the molecule, while the methoxyphenol groups contribute to its antioxidant and anti-inflammatory properties. These features make it a promising candidate for various therapeutic applications.

Recent studies have highlighted the potential of DMP-Tetrahydrofuran in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier and its neuroprotective effects have been extensively investigated. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that DMP-Tetrahydrofuran significantly reduced oxidative stress and inflammation in neuronal cells, thereby protecting them from damage caused by beta-amyloid peptides.

In addition to its neuroprotective properties, DMP-Tetrahydrofuran has shown promise in cancer research. A 2022 study in the International Journal of Cancer reported that the compound exhibited potent anti-proliferative effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis and inhibition of cell cycle progression, making it a potential lead compound for further drug development.

The synthesis of DMP-Tetrahydrofuran involves a multi-step process that includes the formation of the tetrahydrofuran ring and subsequent functionalization with methoxyphenol groups. The synthetic route has been optimized to achieve high yields and purity, which is crucial for its use in pharmaceutical applications. Researchers at the University of California, Los Angeles (UCLA) have developed an efficient synthetic protocol that reduces reaction time and minimizes by-product formation.

The physical and chemical properties of DMP-Tetrahydrofuran have also been extensively characterized. It is a white crystalline solid with a melting point of approximately 120°C and is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its stability under various conditions has been studied to ensure its suitability for long-term storage and use in formulations.

Clinical trials are currently underway to evaluate the safety and efficacy of DMP-Tetrahydrofuran in human subjects. Preliminary results from Phase I trials have shown that the compound is well-tolerated with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical evaluation.

In conclusion, 4,4'-[(3S,4S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis(2-methoxyphenol) (CAS No. 83198-63-4) is a multifaceted compound with a wide range of potential applications in medicine and materials science. Its unique structural features and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.

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